molecular formula C10H17N3O2 B2766765 Tert-butyl 2-(4-aminopyrazol-1-yl)propanoate CAS No. 1946813-57-5

Tert-butyl 2-(4-aminopyrazol-1-yl)propanoate

Cat. No.: B2766765
CAS No.: 1946813-57-5
M. Wt: 211.265
InChI Key: SUODZQMUSIIJGM-UHFFFAOYSA-N
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Description

Tert-butyl 2-(4-aminopyrazol-1-yl)propanoate: is an organic compound with the molecular formula C10H17N3O2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(4-aminopyrazol-1-yl)propanoate typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the tert-butyl ester group: The tert-butyl ester group can be introduced through esterification reactions using tert-butyl alcohol and an appropriate acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are often fine-tuned to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tert-butyl 2-(4-aminopyrazol-1-yl)propanoate can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce hydrazine derivatives.

Scientific Research Applications

Chemistry: Tert-butyl 2-(4-aminopyrazol-1-yl)propanoate is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.

Medicine: The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its pyrazole core is a common motif in many drugs, and modifications to its structure can lead to the discovery of new therapeutic agents.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique chemical properties make it valuable in the production of polymers, coatings, and other functional materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-aminopyrazol-1-yl)propanoate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes, receptors, or nucleic acids. The compound’s pyrazole ring can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function.

Comparison with Similar Compounds

    Tert-butyl 2-(4-nitropyrazol-1-yl)propanoate: This compound has a nitro group instead of an amino group, leading to different chemical and biological properties.

    Tert-butyl 2-(4-hydroxypyrazol-1-yl)propanoate: The presence of a hydroxyl group can significantly alter the compound’s reactivity and solubility.

    Tert-butyl 2-(4-methylpyrazol-1-yl)propanoate: The methyl group provides different steric and electronic effects compared to the amino group.

Uniqueness: Tert-butyl 2-(4-aminopyrazol-1-yl)propanoate is unique due to the presence of the amino group, which imparts specific chemical reactivity and potential biological activity. The combination of the tert-butyl ester and the pyrazole ring further enhances its versatility as a synthetic intermediate and bioactive molecule.

Properties

IUPAC Name

tert-butyl 2-(4-aminopyrazol-1-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2/c1-7(9(14)15-10(2,3)4)13-6-8(11)5-12-13/h5-7H,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUODZQMUSIIJGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC(C)(C)C)N1C=C(C=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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